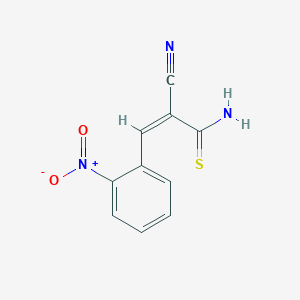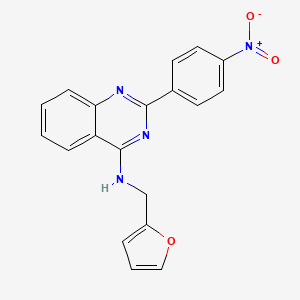![molecular formula C15H15NO5S B5547172 3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)
3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid involves various chemical reactions, including Perkin condensation, palladium-catalyzed Suzuki cross-coupling reactions, and reactions of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane. Notably, the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates demonstrated the trans-position of diethoxyphosphoryl and ester groups with respect to the double bond, regardless of the furan fragment structure (Pevzner, 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various analytical techniques. For example, the structure-activity relationship of N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, which share a core structural motif with the compound of interest, has been explored to identify novel anti-malarial agents (Wiesner et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the acrylic acid moiety, including reactions with nitromethane and the formation of sulfonyl propionates, highlights the versatility of these compounds in synthetic chemistry. The Michael addition of p-styrenesulfinate to acrylic compounds, resulting in 3-(p-vinylphenylsulfonyl)- and 3-(p-tolylsulfonyl)propionic acids, exemplifies the type of reactions these compounds undergo (Kamogawa, Kusaka, & Nanasawa, 1980).
Physical Properties Analysis
The physical properties of compounds similar to 3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid have been studied, focusing on their water solubility, metal ion binding properties, and thermal stability. For example, novel water-soluble acryloylmorpholine copolymers have been synthesized and characterized for their metal ion binding properties (Rivas, Maureira, & Geckeler, 2006).
Chemical Properties Analysis
The chemical properties of acrylic acid derivatives have been extensively investigated, particularly their inhibitory activities against various enzymes and their potential as therapeutic agents. For instance, the design, synthesis, and evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases provide insight into the therapeutic potential of these compounds (Moreau et al., 2006).
Wissenschaftliche Forschungsanwendungen
Polymer Science and Materials Engineering
Polymer Synthesis and Metal Ion Binding : Novel water-soluble copolymers have been synthesized, containing functional groups such as tertiary amino, amide, and sulfonic acid. These polymers exhibit significant metal binding properties, highlighting their potential in applications such as polychelatogens for metal ion removal or recovery (Rivas, Maureira, & Geckeler, 2006).
Enhanced Oil Recovery : Research into acrylamide-based copolymers, functionalized with imidazoline derivative and/or sulfonate, has shown promising results for enhanced oil recovery. These copolymers demonstrate excellent thickening properties, shear stability, and salt tolerance, making them suitable for use in challenging extraction environments (Gou et al., 2015).
Polyelectrolyte Hydrogels : A strategy to transform swollen and weak polyelectrolyte hydrogels into tough ones has been developed, involving the formation of strong sulfonate–Zr4+ metal-coordination complexes. This reversible process allows for a wide range of applications, including as a tubular grasper with significant holding force (Yu et al., 2020).
Medicinal Chemistry
- Anti-Malarial Agents : Research into [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone derivatives has identified novel leads for anti-malarial agents. The structure-activity relationship studies highlight the importance of specific substituents for enhanced activity against drug-resistant strains of Plasmodium falciparum (Wiesner et al., 2003).
Chemical Synthesis
- Synthesis of Sulfonamides : A novel scaffold for combinatorial chemistry has been developed through a three-component reaction, leading to the synthesis of substituted 2-methylidene-3-aminoarylsulfonylpropionic acids. This approach offers high purity products and showcases the versatility of acrylic acid in creating new chemical entities (Richter & Jung, 1998).
Eigenschaften
IUPAC Name |
(E)-3-[3-(furan-2-ylmethylsulfamoyl)-4-methylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-11-4-5-12(6-7-15(17)18)9-14(11)22(19,20)16-10-13-3-2-8-21-13/h2-9,16H,10H2,1H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESPOYQDPNGZPG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{[(2-Furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)


![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)
![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)
![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)
![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![3-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5547164.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)